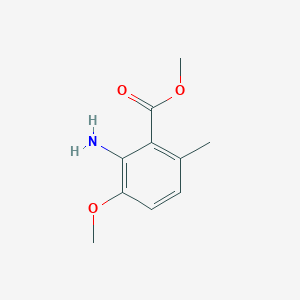
Methyl 2-amino-3-methoxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methoxy-6-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methoxy-6-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-amino-2-methylbenzoate
Uniqueness
Methyl 2-amino-3-methoxy-6-methylbenzoate is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-amino-3-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-5-7(13-2)9(11)8(6)10(12)14-3/h4-5H,11H2,1-3H3 |
InChI Key |
AAWAHUPPGAWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















